1-(Tert-butoxy)-3-chloro-2-methylpropane
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Overview
Description
1-(Tert-butoxy)-3-chloro-2-methylpropane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a methyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-3-chloro-2-methylpropane can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2-methylpropene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl alcohol acting as both the solvent and the reactant.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been explored to enhance the sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxy)-3-chloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Elimination: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
Substitution: Products include alcohols, amines, and other substituted derivatives.
Elimination: Alkenes are the primary products of elimination reactions.
Scientific Research Applications
1-(Tert-butoxy)-3-chloro-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the modification of drug molecules to enhance their properties.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is used in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-3-chloro-2-methylpropane involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxy)-3-chloropropane: Similar structure but lacks the methyl group.
1-(Tert-butoxy)-2-chloropropane: Similar structure but with the chlorine atom on a different carbon.
1-(Tert-butoxy)-3-bromo-2-methylpropane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(Tert-butoxy)-3-chloro-2-methylpropane is unique due to the specific positioning of the tert-butoxy, chlorine, and methyl groups, which influence its reactivity and applications. The presence of the tert-butoxy group provides steric hindrance, making it distinct from other alkyl halides and affecting its behavior in chemical reactions .
Properties
Molecular Formula |
C8H17ClO |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17ClO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
LDYKXUGMAGABHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)(C)C)CCl |
Origin of Product |
United States |
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